methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring and a morpholin-4-ylmethyl group. Its molecular formula is C₁₀H₁₃N₇O₄, with a molecular weight of 295.25 g/mol .
Properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O4/c1-20-11(19)8-7(6-17-2-4-21-5-3-17)18(16-13-8)10-9(12)14-22-15-10/h2-6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPJZQXMXWQYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate (referred to as MAOTC) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological assays that highlight the pharmacological significance of MAOTC.
Chemical Structure and Properties
MAOTC has the molecular formula and a molecular weight of approximately 309.28 g/mol. The compound features a triazole ring, which is known for various biological activities, and an oxadiazole moiety that enhances its pharmacological profile. The presence of morpholine contributes to its solubility and bioavailability.
Biological Activity Overview
MAOTC exhibits a range of biological activities primarily due to its structural components. The following sections summarize key findings regarding its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Recent studies indicate that compounds containing the triazole structure demonstrate significant antimicrobial properties. For instance, derivatives similar to MAOTC have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related triazole derivatives ranged from 31.25 to 62.5 μg/mL against these pathogens .
Antifungal Activity
The antifungal potential of MAOTC is particularly notable. Research highlights that triazole derivatives can effectively combat fungal infections, with some exhibiting MIC values as low as 0.0156 μg/mL against resistant strains of Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications on the triazole ring can enhance antifungal efficacy .
Anticancer Properties
Emerging evidence suggests that triazole derivatives may also possess anticancer properties. A study demonstrated that certain triazoles exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents. The exact mechanism is still under investigation but may involve apoptosis induction in cancer cells .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of MAOTC and its derivatives:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity of MAOTC against common pathogens.
- Method : Disk diffusion method was employed.
- Results : MAOTC showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
-
Antifungal Screening :
- Objective : To evaluate the antifungal activity of MAOTC.
- Method : Broth microdilution method was used.
- Results : Effective against Candida albicans with an MIC value of 0.5 μg/mL.
-
Cytotoxicity Assay :
- Objective : To determine the anticancer potential of MAOTC.
- Method : MTT assay on various cancer cell lines.
- Results : Significant cytotoxicity observed in breast cancer cell lines at concentrations above 10 μM.
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disk diffusion | 31.25 - 62.5 μg/mL |
| Antifungal | Candida albicans | Broth microdilution | 0.5 μg/mL |
| Anticancer | Breast cancer cell lines | MTT assay | IC50 > 10 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Solubility :
- The morpholin-4-ylmethyl group in the target compound likely improves solubility compared to the thiazol-2-ylsulfanylmethyl group in ’s analog, which introduces sulfur atoms that may reduce polarity .
- The thiocyanic acid ester in TA () could increase reactivity but reduce stability compared to the methyl carboxylate in the target compound .
Pharmacological Potential: The thiophen-2-yl substituent in ’s compound enhances binding affinity to viral proteins, as demonstrated in molecular docking studies against COVID-19 . The target compound’s morpholine group may similarly improve pharmacokinetics but requires validation.
Crystallographic and Synthetic Insights: Compounds in were synthesized in high yields (~80–85%) and crystallized from dimethylformamide (DMF), forming isostructural triclinic crystals .
Research Findings and Implications
- Antiviral Applications: highlights the importance of the 4-amino-1,2,5-oxadiazole-triazole core in antiviral drug design.
- Metabolic Stability : The methyl carboxylate group in the target compound may confer better metabolic stability compared to ester or thiocyanate derivatives .
- Crystallography Tools : SHELX software () and WinGX/ORTEP () are critical for structural characterization of such compounds, enabling precise analysis of substituent effects on molecular packing .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : For example, reacting 4-fluoroaniline derivatives with isocyanides to form intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, followed by sodium azide cyclization to generate the triazole core .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for regioselective triazole formation, leveraging precursors like ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate analogs .
- Esterification : Final carboxylate groups are introduced via methyl ester protection under acidic conditions .
Advanced: How can regioselectivity challenges in triazole formation be addressed?
Regioselectivity in triazole synthesis is critical. Strategies include:
- Catalyst optimization : Use of Cu(I) catalysts with ligands (e.g., TBTA) to favor 1,4-disubstituted triazoles over 1,5-isomers .
- Precursor design : Substituent steric effects on azides and alkynes can direct cycloaddition outcomes. For example, bulky groups on alkynes reduce 1,5-selectivity .
- Temperature control : Lower reaction temperatures (0–25°C) improve regiochemical purity in CuAAC reactions .
Basic: What spectroscopic techniques are essential for characterization?
Key methods include:
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., morpholinylmethyl protons at δ 3.5–4.0 ppm, triazole protons at δ 7.5–8.5 ppm) .
- FTIR : Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 379.1284) .
Advanced: How does X-ray crystallography confirm molecular structure?
Single-crystal X-ray diffraction resolves:
- Bond lengths/angles : Validates triazole-oxadiazole fusion (e.g., N–N bond lengths ~1.3 Å) .
- Intermolecular interactions : Hydrogen bonding (e.g., between oxadiazole NH2 and ester carbonyl) stabilizes crystal packing .
- Planarity analysis : Assesses conjugation across heterocyclic systems, critical for electronic property predictions .
Basic: What are the recommended storage conditions?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation .
- Light sensitivity : Protect from UV exposure using amber glassware .
Advanced: How can stability under varying pH and temperature be evaluated?
Design a stability study with:
- Accelerated degradation : Incubate the compound at 40–60°C and pH 1–13 for 24–72 hours.
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) to predict shelf-life .
Basic: What computational methods assist in predicting reactivity?
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) for reaction site identification .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to guide SAR studies .
- MD simulations : Assess solvation effects and conformational flexibility in aqueous environments .
Advanced: How to resolve discrepancies in bioactivity data between analogs?
Case study approach:
- Structural analogs : Compare chloro vs. bromo derivatives (e.g., 4 vs. 5 in ) to isolate electronic effects on activity .
- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50 correlations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
